molecular formula C13H18O2 B14728609 Pentan-3-yl phenylacetate CAS No. 5436-62-4

Pentan-3-yl phenylacetate

Katalognummer: B14728609
CAS-Nummer: 5436-62-4
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: IXNXMQHWRPTORU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentan-3-yl phenylacetate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound is synthesized from phenylacetic acid and pentan-3-ol, and it is characterized by its unique chemical structure which combines a phenyl group with an ester linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentan-3-yl phenylacetate typically involves the esterification reaction between phenylacetic acid and pentan-3-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The general reaction scheme is as follows:

Phenylacetic acid+Pentan-3-olAcid catalystPentan-3-yl phenylacetate+Water\text{Phenylacetic acid} + \text{Pentan-3-ol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Phenylacetic acid+Pentan-3-olAcid catalyst​Pentan-3-yl phenylacetate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Pentan-3-yl phenylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and pentan-3-ol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: Phenylacetic acid and pentan-3-ol.

    Reduction: Phenylacetaldehyde and pentan-3-ol.

    Transesterification: A new ester and alcohol, depending on the reacting alcohol.

Wissenschaftliche Forschungsanwendungen

Pentan-3-yl phenylacetate has various applications in scientific research:

Wirkmechanismus

The mechanism of action of pentan-3-yl phenylacetate primarily involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid and pentan-3-ol. Phenylacetic acid can further interact with metabolic pathways, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl phenylacetate: Similar ester with ethyl group instead of pentan-3-yl group.

    Methyl phenylacetate: Similar ester with methyl group instead of pentan-3-yl group.

    Butyl phenylacetate: Similar ester with butyl group instead of pentan-3-yl group.

Uniqueness

Pentan-3-yl phenylacetate is unique due to its specific ester linkage and the presence of the pentan-3-yl group, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to ethyl or methyl phenylacetate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries .

Eigenschaften

CAS-Nummer

5436-62-4

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

pentan-3-yl 2-phenylacetate

InChI

InChI=1S/C13H18O2/c1-3-12(4-2)15-13(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI-Schlüssel

IXNXMQHWRPTORU-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)OC(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.